Cas no 1421505-59-0 (8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide)

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamideは、ピリミドチアジン骨格を有する複素環化合物です。この化合物は、特異的な分子構造により高い生体適合性と安定性を示し、医薬品中間体としての応用が期待されます。tert-ブチル基とエトキシフェニル基の導入により、脂溶性の調整が可能で、細胞膜透過性の最適化が図られています。6位のケトン基は反応性に富み、さらなる修飾の起点として利用できます。結晶性に優れ、保管安定性が高い点も特徴です。創薬研究におけるリード化合物として、特に神経疾患や炎症関連ターゲットへの適用が検討されています。

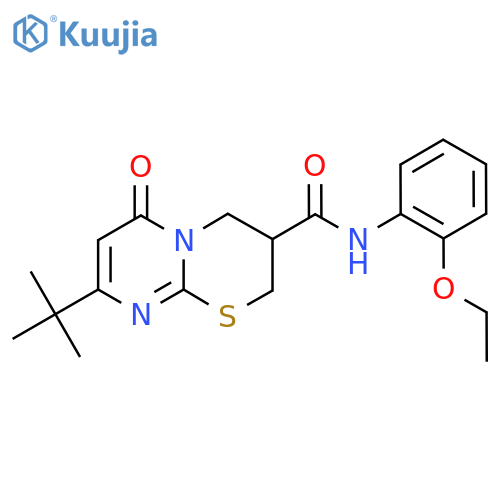

1421505-59-0 structure

商品名:8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide

- 1421505-59-0

- 8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

- VU0547199-1

- 8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

- 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

- AKOS024554046

- F6404-0958

-

- インチ: 1S/C20H25N3O3S/c1-5-26-15-9-7-6-8-14(15)21-18(25)13-11-23-17(24)10-16(20(2,3)4)22-19(23)27-12-13/h6-10,13H,5,11-12H2,1-4H3,(H,21,25)

- InChIKey: AJYDDAOAVHHBQJ-UHFFFAOYSA-N

- ほほえんだ: S1C2=NC(=CC(N2CC(C(NC2C=CC=CC=2OCC)=O)C1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 387.16166284g/mol

- どういたいしつりょう: 387.16166284g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 653

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6404-0958-2mg |

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

1421505-59-0 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F6404-0958-2μmol |

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

1421505-59-0 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6404-0958-1mg |

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

1421505-59-0 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6404-0958-15mg |

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

1421505-59-0 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F6404-0958-5μmol |

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

1421505-59-0 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6404-0958-10mg |

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

1421505-59-0 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6404-0958-4mg |

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

1421505-59-0 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6404-0958-20mg |

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

1421505-59-0 | 20mg |

$148.5 | 2023-09-09 | ||

| Life Chemicals | F6404-0958-75mg |

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

1421505-59-0 | 75mg |

$312.0 | 2023-09-09 | ||

| Life Chemicals | F6404-0958-20μmol |

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

1421505-59-0 | 20μmol |

$118.5 | 2023-09-09 |

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide 関連文献

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

1421505-59-0 (8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide) 関連製品

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量